![molecular formula C9H12N2 B2820577 N-(cyclopropylmethyl)pyridin-3-amine CAS No. 939755-71-2](/img/structure/B2820577.png)
N-(cyclopropylmethyl)pyridin-3-amine
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Overview
Description
“N-(cyclopropylmethyl)pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of “this compound” could involve several steps. For instance, 3-Aminopyridine is prepared by heating nicotinamide with sodium hypobromite (Hofmann rearrangement), which is in turn prepared in situ by the reaction of sodium hydroxide and bromine at 70 °C . It can be used in the synthesis of organic ligand 3-pyridylnicotinamide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For example, the ChemSpider database provides information on the molecular formula, average mass, monoisotopic mass, and other properties of pyridin-3-amine .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using various tools. For instance, the ChemSpider database provides predicted data on properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and others for pyridin-3-amine .Scientific Research Applications
Synthesis and Chemical Reactions
Catalyzed Formal [3 + 2]-Dipolar Cycloaddition : Pyridinium N-(heteroaryl)aminides, including N-(cyclopropylmethyl)pyridin-3-amine, are used as nucleophilic 1,3-N,N-dipoles in gold-catalyzed formal cycloadditions, leading to the synthesis of imidazo-fused heteroaromatics. This process allows for substantial structural variation in the reactants and tolerates sensitive functional groups (Garzón & Davies, 2014).
Synthesis of Spirooxindoles : A rapid synthesis method involving cyclopropyl spirooxindoles, like this compound, is used to access a biologically privileged scaffold. This process is efficient and suitable for library population (Helan et al., 2010).
Palladium-Catalyzed Arylation : The compound is used in palladium-catalyzed arylation processes, involving C-H activation. This technique is applicable to both primary and secondary sp3 C-H bonds (Zaitsev, Shabashov, & Daugulis, 2005).
Pharmaceutical and Biological Research
Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives : N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives are synthesized from o-aminopyridine and other reagents, highlighting its potential in creating new pharmaceutical compounds (Ghorbani‐Vaghei & Amiri, 2014).
Photocatalyzed C–H Amination of Arenes and Heteroarenes : this compound is involved in a visible light photocatalyzed method for the C–H amination of arenes and heteroarenes. This method uses N-acyloxyphthalimides as precursors to nitrogen-based radical intermediates for these transformations (Allen, Cabrera, Lee, & Sanford, 2014).
Macrocyclic Ligands and Complexes Incorporating the Pyridine Moiety : The compound is studied in the design and synthesis of pyridine-containing macrocyclic ligands. These developments are crucial for understanding metal ion transportation and separation, as well as catalytic properties (Rezaeivala & Keypour, 2014).
Synthesis of 2-Aminopyridines : this compound is used in the synthesis of 2-aminopyridines, showcasing its role in creating compounds with potential pharmaceutical applications (Londregan, Jennings, & Wei, 2010).
Photophysics and DFT Study of Platinum Complexes : The compound is explored in the study of phosphorescent platinum complexes, providing insights into its potential in material science applications (Harris et al., 2013).
Safety and Hazards
Future Directions
Future research could focus on the development of new synthesis methods for “N-(cyclopropylmethyl)pyridin-3-amine” and similar compounds. For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines has been found to be an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
properties
IUPAC Name |
N-(cyclopropylmethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(7-10-5-1)11-6-8-3-4-8/h1-2,5,7-8,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUWBOKLVYIWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939755-71-2 |
Source
|
Record name | N-(cyclopropylmethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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